![molecular formula C23H30N2O6S B3973381 1-[1-(2-naphthylsulfonyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973381.png)
1-[1-(2-naphthylsulfonyl)-4-piperidinyl]azepane oxalate
Overview
Description
1-[1-(2-naphthylsulfonyl)-4-piperidinyl]azepane oxalate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as NAPPO, and it has been found to have a range of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The mechanism of action of NAPPO is not fully understood, but it is thought to involve the modulation of ion channels and receptors in the nervous system and other tissues. NAPPO has been found to interact with a variety of targets, including voltage-gated calcium channels, nicotinic acetylcholine receptors, and serotonin receptors.
Biochemical and Physiological Effects:
NAPPO has a range of biochemical and physiological effects that make it a valuable tool for researchers. It has been found to modulate neurotransmitter release, inhibit platelet aggregation, and regulate cytokine production. It has also been found to have anticonvulsant and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using NAPPO in lab experiments is its ability to modulate neurotransmitter release, which can be useful in studies of the nervous system. Another advantage is its ability to inhibit platelet aggregation, which can be useful in studies of the cardiovascular system. However, one limitation of using NAPPO is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on NAPPO. One area of interest is the development of more selective NAPPO analogs that can target specific ion channels and receptors. Another area of interest is the use of NAPPO in studies of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, NAPPO may have potential applications in the treatment of pain and inflammation.
Scientific Research Applications
NAPPO has been used in a variety of scientific research applications, including studies of the nervous system, cardiovascular system, and immune system. It has been found to have a range of effects on these systems, including the modulation of neurotransmitter release, the inhibition of platelet aggregation, and the regulation of cytokine production.
properties
IUPAC Name |
1-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)azepane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S.C2H2O4/c24-26(25,21-10-9-18-7-3-4-8-19(18)17-21)23-15-11-20(12-16-23)22-13-5-1-2-6-14-22;3-1(4)2(5)6/h3-4,7-10,17,20H,1-2,5-6,11-16H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJDEATUATVMRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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